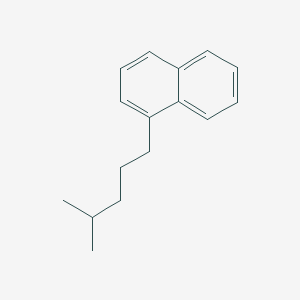
1-(4-Methylpentyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylpentyl)naphthalene is an organic compound belonging to the class of alkyl naphthalenes. These compounds are characterized by the presence of a naphthalene ring system substituted with an alkyl group. This compound is specifically substituted with a 4-methylpentyl group, making it a unique member of this class. Alkyl naphthalenes are commonly found in sedimentary organic matter and oils, and they play significant roles in various chemical and industrial processes .
Méthodes De Préparation
The synthesis of 1-(4-Methylpentyl)naphthalene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of naphthalene with 4-methylpentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ similar reaction conditions but are optimized for large-scale production .
Analyse Des Réactions Chimiques
1-(4-Methylpentyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1-(4-Methylpentyl)naphthalene has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and materials.
Biology: In biological research, this compound is used to study the interactions of aromatic hydrocarbons with biological systems.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Methylpentyl)naphthalene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. These interactions are often mediated by the aromatic ring system and the alkyl substituent, which influence the compound’s binding affinity and reactivity .
Comparaison Avec Des Composés Similaires
1-(4-Methylpentyl)naphthalene can be compared with other similar compounds, such as:
2-Methyl-1-(4-methylpentyl)naphthalene: This compound has a similar structure but differs in the position of the methyl group on the naphthalene ring.
6-Isopropyl-2-methyl-1-(4-methylpentyl)naphthalene:
2,6-Dimethyl-1-(4-methylpentyl)naphthalene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .
Propriétés
Numéro CAS |
346576-26-9 |
|---|---|
Formule moléculaire |
C16H20 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
1-(4-methylpentyl)naphthalene |
InChI |
InChI=1S/C16H20/c1-13(2)7-5-9-15-11-6-10-14-8-3-4-12-16(14)15/h3-4,6,8,10-13H,5,7,9H2,1-2H3 |
Clé InChI |
RYOHAOLEKZZPFP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one](/img/structure/B14260505.png)
![N-[4-(2,2-Diphenylethenyl)phenyl]-N-(4-methylphenyl)pyren-1-amine](/img/structure/B14260512.png)
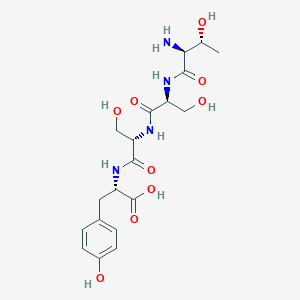
![Bis[4-(tridecafluorohexyl)phenyl] diselenide](/img/structure/B14260522.png)
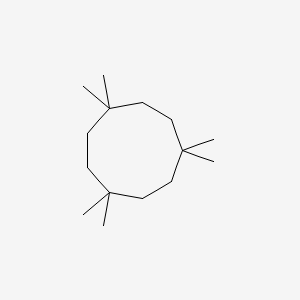
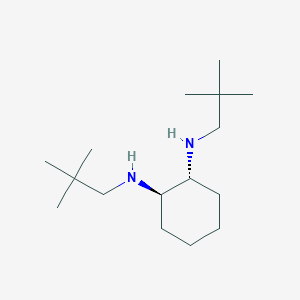

![2-Bromo-5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14260536.png)

![2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate](/img/structure/B14260549.png)
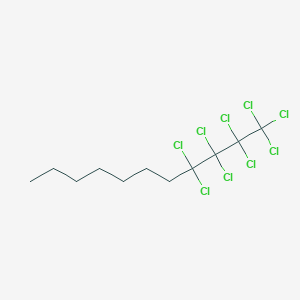

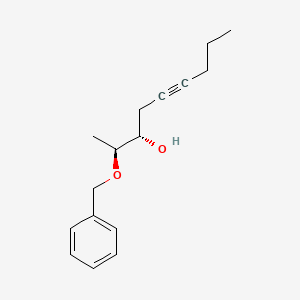
![2,2'-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole]](/img/structure/B14260581.png)
